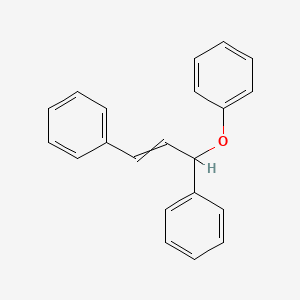![molecular formula C17H21NO2 B14247675 2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- CAS No. 450363-55-0](/img/structure/B14247675.png)
2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- is a chemical compound with a complex structure that includes both phenoxy and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- typically involves the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 2-methylaniline under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions
2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of specialty chemicals and as a component in various industrial formulations.
作用機序
The mechanism of action of 2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- involves its interaction with specific molecular targets. The phenoxy and amino groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 1-(4-Methylphenoxy)-2-propanol
- 2-[(2-Hydroxypropyl)(4-methylphenyl)amino]-1-propanol
Uniqueness
Compared to similar compounds, 2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]- stands out due to its unique combination of phenoxy and amino groups. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
450363-55-0 |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC名 |
1-(2-methylanilino)-3-(4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H21NO2/c1-13-7-9-16(10-8-13)20-12-15(19)11-18-17-6-4-3-5-14(17)2/h3-10,15,18-19H,11-12H2,1-2H3 |
InChIキー |
ZORPRMJFADPFIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC(CNC2=CC=CC=C2C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


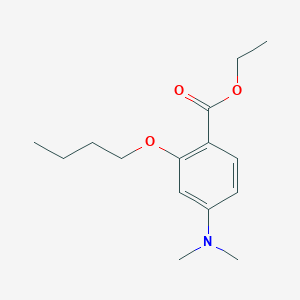
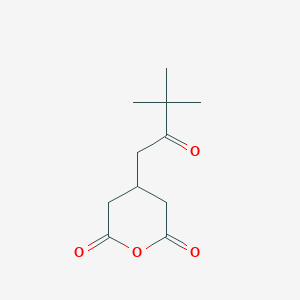
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)

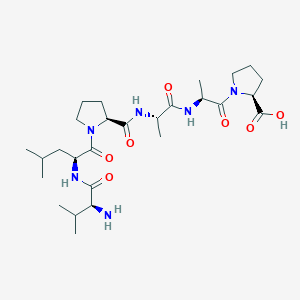
![2,5-Bis(bromomethyl)-4-[(3,7-dimethyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14247656.png)
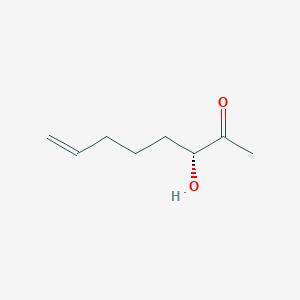
![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)

![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)
